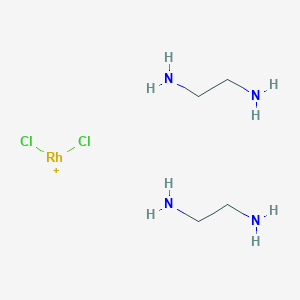
Dichlorobis(ethylenediamine)rhodium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(ethylenediamine)rhodium(III) is a coordination complex with the formula [Rh(en)₂Cl₂]Cl, where “en” stands for ethylenediamine. This compound is notable for its octahedral geometry, where the rhodium center is coordinated by two ethylenediamine ligands and two chloride ions. It is a member of the broader class of coordination compounds that have significant applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(ethylenediamine)rhodium(III) typically involves the reaction of rhodium(III) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 2 \text{en} \rightarrow [\text{Rh(en)}_2\text{Cl}_2]\text{Cl} ]
The reaction is usually performed at elevated temperatures to facilitate the coordination of ethylenediamine to the rhodium center. The product is then isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of dichlorobis(ethylenediamine)rhodium(III) may involve more sophisticated techniques to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification methods such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(ethylenediamine)rhodium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Isomerization Reactions: The compound can exist in different geometrical isomers, such as cis and trans forms.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like ammonia or other amines in aqueous or alcoholic solutions.
Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Isomerization Reactions: Often require specific conditions such as changes in temperature or pH to facilitate the conversion between isomers.
Major Products Formed
Substitution Reactions: Products include various substituted rhodium complexes.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but can include different oxidation states of rhodium complexes.
Isomerization Reactions: Products include different geometrical isomers of the original compound.
Aplicaciones Científicas De Investigación
Dichlorobis(ethylenediamine)rhodium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which dichlorobis(ethylenediamine)rhodium(III) exerts its effects involves the coordination of the rhodium center to various substrates. The ethylenediamine ligands provide stability to the complex, while the rhodium center can interact with other molecules through coordination bonds. This interaction can lead to the activation of substrates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(ethylenediamine)cobalt(III): Similar in structure but with cobalt as the central metal.
Dichlorobis(ethylenediamine)iridium(III): Similar in structure but with iridium as the central metal.
Dichlorobis(ethylenediamine)platinum(II): Similar in structure but with platinum as the central metal.
Uniqueness
Dichlorobis(ethylenediamine)rhodium(III) is unique due to the specific properties of rhodium, such as its ability to facilitate certain catalytic reactions more efficiently than cobalt, iridium, or platinum complexes. Additionally, the stability and reactivity of the rhodium complex can differ significantly from those of similar compounds, making it particularly valuable in specific applications.
Propiedades
Número CAS |
15444-62-9 |
|---|---|
Fórmula molecular |
C4H16Cl3N4Rh |
Peso molecular |
329.46 g/mol |
Nombre IUPAC |
dichlororhodium(1+);ethane-1,2-diamine;chloride |
InChI |
InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
Clave InChI |
WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
SMILES |
C(CN)N.C(CN)N.Cl[Rh+]Cl |
SMILES canónico |
C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
Key on ui other cas no. |
15444-62-9 |
Sinónimos |
DCER dichlorobis(ethylenediamine)rhodium(III) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















